ethyl 3-[[2-cyano-3-(ethoxycarbonylamino)-3-oxoprop-1-enyl]amino]-1H-indole-2-carboxylate
Overview
Description
Ethyl 3-[[2-cyano-3-(ethoxycarbonylamino)-3-oxoprop-1-enyl]amino]-1H-indole-2-carboxylate is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their wide range of biological activities and applications in medicinal chemistry
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It is known that indole derivatives interact with their targets, leading to changes that result in their various biological activities . For instance, some indole derivatives have been reported to show inhibitory activity against certain viruses .
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities . These pathways and their downstream effects contribute to the compound’s diverse biological and clinical applications.
Result of Action
Given the broad biological activities of indole derivatives, it can be inferred that the compound’s action would result in a variety of molecular and cellular effects .
Preparation Methods
The synthesis of ethyl 3-[[2-cyano-3-(ethoxycarbonylamino)-3-oxoprop-1-enyl]amino]-1H-indole-2-carboxylate involves multiple steps. One common method includes the reaction of ethyl 2-cyano-3-ethoxyacrylate with appropriate amines under controlled conditions . The reaction typically requires a solvent such as pyridine and may involve heating to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano and ester groups.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted indole derivatives.
Scientific Research Applications
Ethyl 3-[[2-cyano-3-(ethoxycarbonylamino)-3-oxoprop-1-enyl]amino]-1H-indole-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s indole moiety makes it a candidate for studying biological processes and interactions.
Industry: It can be used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar compounds include other indole derivatives such as:
Ethyl 2-cyano-3-ethoxyacrylate: Shares a similar structure but lacks the indole moiety.
Ethyl 5-amino-4-cyano-3-(2-ethoxycarbonylmethyl)thiophene-2-carboxylate: Another compound with a cyano and ester group but with a different core structure.
The uniqueness of ethyl 3-[[2-cyano-3-(ethoxycarbonylamino)-3-oxoprop-1-enyl]amino]-1H-indole-2-carboxylate lies in its combination of the indole ring with cyano and ester functionalities, providing a versatile scaffold for various applications.
Properties
IUPAC Name |
ethyl 3-[[2-cyano-3-(ethoxycarbonylamino)-3-oxoprop-1-enyl]amino]-1H-indole-2-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O5/c1-3-26-17(24)15-14(12-7-5-6-8-13(12)21-15)20-10-11(9-19)16(23)22-18(25)27-4-2/h5-8,10,20-21H,3-4H2,1-2H3,(H,22,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSENOZWUVKZDTF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2N1)NC=C(C#N)C(=O)NC(=O)OCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001118232 | |
Record name | Ethyl 3-[[2-cyano-3-[(ethoxycarbonyl)amino]-3-oxo-1-propen-1-yl]amino]-1H-indole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001118232 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
339099-05-7 | |
Record name | Ethyl 3-[[2-cyano-3-[(ethoxycarbonyl)amino]-3-oxo-1-propen-1-yl]amino]-1H-indole-2-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=339099-05-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 3-[[2-cyano-3-[(ethoxycarbonyl)amino]-3-oxo-1-propen-1-yl]amino]-1H-indole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001118232 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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